ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate: is a bioactive chemical compound with the molecular formula C18H25NO4S and a molecular weight of 351.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aniline, p-(5-phenylpentyloxy)-, methanesulfonate typically involves the reaction of aniline derivatives with appropriate alkylating agents under controlled conditions. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines.
Wissenschaftliche Forschungsanwendungen
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of aniline, p-(5-phenylpentyloxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other biomolecules to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to aniline, p-(5-phenylpentyloxy)-, methanesulfonate include:
Aniline derivatives: Compounds with similar structural features and functional groups.
Phenylpentyloxy compounds: Molecules with similar alkyl chains and aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential bioactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
101865-16-1 |
---|---|
Molekularformel |
C18H25NO4S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
methanesulfonic acid;4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C17H21NO.CH4O3S/c18-16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15;1-5(2,3)4/h1,3-4,7-8,10-13H,2,5-6,9,14,18H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
IOZMTNGOEBYEPS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)[NH3+] |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.